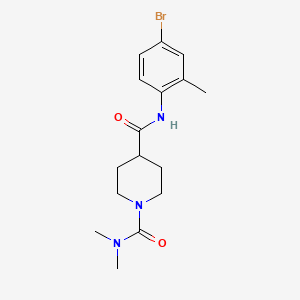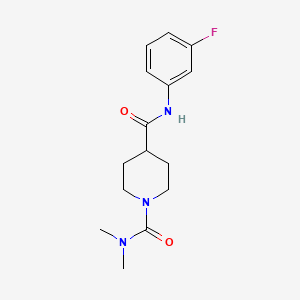
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide, also known as PPMB, is a chemical compound that is widely used in scientific research. It belongs to the class of compounds called amides and has a molecular weight of 311.81 g/mol. PPMB is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Wirkmechanismus
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide inhibits the activity of PKD1 by binding to the enzyme and preventing it from carrying out its normal function. PKD1 is involved in the regulation of various cellular processes such as cell growth, survival, and migration. By inhibiting PKD1, 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide can affect these processes and potentially be used as a therapeutic agent for diseases such as cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide can induce cell death in cancer cells and inhibit their growth. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide in laboratory experiments is its specificity for PKD1. This allows researchers to study the function of PKD1 without affecting other cellular processes. 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide. One area of interest is its potential as a therapeutic agent for cancer. Studies have shown that 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide can induce cell death in cancer cells, and further research is needed to determine its efficacy in animal models and clinical trials. Another area of interest is the development of more potent and selective inhibitors of PKD1, which could have therapeutic applications beyond cancer. Additionally, further research is needed to understand the mechanisms by which 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide affects other cellular processes such as inflammation.
Synthesemethoden
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide can be synthesized by reacting 4-chlorophenol with 2-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-bromobutane to yield 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide. The synthesis of 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide has been widely used in scientific research as a tool to study the function of certain proteins and enzymes. It has been shown to inhibit the activity of a protein called protein kinase D1 (PKD1), which plays a role in cell growth and survival. 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide has also been used to study the function of other enzymes such as phosphodiesterases and histone deacetylases.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-15(21-14-8-6-12(17)7-9-14)16(20)19-11-13-5-3-4-10-18-13/h3-10,15H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVAUYYOSZCJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=N1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B5381376.png)
![N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5381387.png)


![7-acetyl-2-(ethoxymethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5381407.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5381410.png)
![6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B5381414.png)
![(3R*,3aR*,7aR*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5381421.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5381440.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5381441.png)
![N-(3-acetylphenyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5381445.png)
![4-{[(5-chloropyridin-2-yl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B5381476.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5381480.png)